(E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
Chemical Identity and Nomenclature
The compound (E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide (CAS 618396-86-4) is a synthetic heterocyclic compound featuring a tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxide functional group. Its structure includes a 3-methoxyphenyl substituent at the 3-position of the thienothiazole ring and a 3-nitrobenzamide moiety connected via an imine (ylidene) linkage. The E-configuration indicates geometric isomerism in the imine group.
Key structural components:
| Component | Position | Functional Group |
|---|---|---|
| Thieno[3,4-d]thiazole | Core | Sulfur-nitrogen heterocycle |
| 5,5-Dioxide | Sulfone | Electron-withdrawing |
| 3-Methoxyphenyl | 3-position | Electron-donating methoxy |
| 3-Nitrobenzamide | Ylidene linkage | Electron-withdrawing nitro |
Position in Thieno[3,4-d]thiazole Family of Compounds
Thieno[3,4-d]thiazole derivatives are a subclass of sulfur-nitrogen heterocycles with applications in organic electronics and medicinal chemistry. This compound distinguishes itself through:
- Tetrahydrothieno[3,4-d]thiazole backbone : A saturated thienothiazole ring system, contrasting with fully aromatic analogs like thieno[3,4-d]thiazole-2-carboxylate.
- 5,5-Dioxide modification : The sulfone group enhances electron deficiency, critical for tuning electronic properties in conjugated polymers.
- Dual substituents :
Historical Development of Tetrahydrothieno[3,4-d]thiazole Chemistry
The synthesis of thieno[3,4-d]thiazole derivatives evolved through key milestones:
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-28-15-7-3-5-13(9-15)21-16-10-30(26,27)11-17(16)29-19(21)20-18(23)12-4-2-6-14(8-12)22(24)25/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOHKTWWJPDYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thieno[3,4-d]thiazole core and various functional groups including methoxy and nitro substituents. The molecular formula is , which contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. It is hypothesized to interact with enzymes such as carbonic anhydrases, which play a role in tumor growth and metastasis .
- Case Studies : In vitro studies have shown that related thiazole derivatives can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against breast and prostate cancer cells, demonstrating IC50 values in the micromolar range .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be mediated through the NF-kB signaling pathway .
- Research Findings : Animal models treated with similar compounds exhibited reduced inflammation markers, suggesting potential therapeutic applications in diseases such as arthritis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 374.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Anticancer IC50 (in vitro) | 10-20 µM (varies by cell line) |
| Anti-inflammatory effect | Significant reduction in TNF-α levels |
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Research :
Comparison with Similar Compounds
(Z)-N-(3-(3-Bromophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-Methylbenzamide
- Structural Differences :
- Halogen vs. Methoxy : Bromine (electron-withdrawing) at the 3-position of the phenyl ring reduces electron density compared to methoxy (electron-donating).
- Nitro vs. Methyl : The 3-nitro group in the target compound increases polarity and hydrogen-bond acceptor capacity relative to the methyl group.
- Impact : Bromine may enhance halogen bonding but reduce solubility. The nitro group likely improves target affinity in polar environments .
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide
- Structural Differences: Dimethoxy vs. Monomethoxy: The 3,4-dimethoxyphenyl group increases steric bulk and electron-donating capacity. Acetamide vs.
- Impact : Dimethoxy substitution may enhance membrane permeability but reduce selectivity due to bulkiness. The acetamide’s simplicity might lower synthetic complexity .
Heterocyclic Core Modifications
Thiadiazole Derivatives (e.g., Compounds 6, 8a–d in )
- Core Structure: [1,3,4]-Thiadiazole vs. tetrahydrothieno[3,4-d]thiazole.
- Electronic Effects : Thiadiazoles lack the sulfone group, reducing electron-withdrawing stabilization.
- Biological Relevance : Thiadiazoles (e.g., compound 6) show moderate antimicrobial activity, while sulfone-containing cores (as in the target compound) may improve metabolic stability .
Stereochemical and Conformational Effects
- E vs. Z Isomerism: The (E)-configuration in the target compound likely positions the 3-nitrobenzamide group away from the thienothiazole core, minimizing steric clashes. In contrast, (Z)-isomers (e.g., ) may exhibit altered binding modes due to proximity of substituents.
- Stereospecific Synthesis : highlights the use of chiral precursors (3aR,6aS), suggesting enantiopure analogs could have distinct pharmacological profiles .
Research Findings and Functional Insights
- Antimicrobial Activity : Thiadiazole derivatives (e.g., 8a–d) with acetyl or benzoyl groups show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), suggesting the target compound’s nitro group could enhance potency .
- Hydrogen-Bonding Networks : Triazole-thione derivatives () rely on N–H···O/S interactions for crystal packing, analogous to the target compound’s nitro and sulfone groups, which may facilitate similar solid-state stability .
- SAR Trends :
- Electron-withdrawing groups (e.g., nitro, sulfone) correlate with improved target binding but reduced oral bioavailability.
- Halogen substituents (e.g., bromine) enhance lipophilicity but may increase toxicity risks .
Preparation Methods
Synthesis of the Tetrahydrothieno[3,4-d]thiazole Core
The tetrahydrothieno[3,4-d]thiazole ring system serves as the foundational scaffold for this compound. A common approach involves cyclization reactions starting from thiophene or thiazole precursors. For instance, Source details the preparation of dihydrothieno-thiazine derivatives via iodine-mediated cyclization of thiophene sulfonamides. In a representative procedure, 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes cyclization in the presence of iodine to yield the tetrahydrothieno-thiazine core . Similarly, Source highlights the use of thiourea and acetophenone derivatives to construct 2-amino-thiazole rings, which could be adapted for thieno-thiazole synthesis .
Key challenges in this step include controlling regioselectivity and minimizing side reactions. Solvent choice (e.g., DMSO or pyridine) and temperature (80–100°C) significantly impact yield, as observed in Source , where nitrothiophene derivatives were cyclized to thieno[3,2-b]thiophenes .
Sulfonation to 5,5-Dioxide
Oxidation of the thieno-thiazole core to the sulfone (5,5-dioxide) is critical for electronic and bioactivity modulation. Source utilizes hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in dichloromethane to oxidize sulfur atoms to sulfones . The reaction typically proceeds at 0–25°C over 12–24 hours, with yields exceeding 85% when optimized.
Formation of the Imine/Hydrazone Moiety
The (E)-configured imine group is introduced via condensation of a primary amine with a ketone or aldehyde. Source reports the use of ethanol and sodium acetate as a buffer to facilitate coupling between 2-amino-thiazoles and diazonium salts, achieving neutral pH conditions favorable for imine formation . Stereoselectivity may be controlled by steric effects or hydrogen bonding, though detailed mechanistic studies are scarce.
Acylation with 3-Nitrobenzoyl Chloride
The final step involves coupling the tetrahydrothieno-thiazole intermediate with 3-nitrobenzoyl chloride. Source outlines a protocol where 3-methoxyaniline reacts with nitrobenzoyl chlorides in dry pyridine, yielding amides with >90% purity after chromatographic purification . Similarly, Source describes the synthesis of 4-nitrobenzimidamide hydrochloride via reaction with ammonium chloride, highlighting the importance of stoichiometric control .
Purification and Characterization
Purification methods vary by step:
-
Cyclization products are often isolated via filtration and recrystallization (Source ) .
-
Amide intermediates require silica gel chromatography using ethyl acetate/hexane mixtures (Source ) .
-
Final compounds are characterized by -NMR, LC-MS, and elemental analysis. For example, Source reports -NMR resonances at δ 7.98 (d, 1H) and 4.23 (d, 2H) for the tetrahydrothieno-thiazole core .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Conditions | Source |
|---|---|---|---|---|
| Cyclization | Iodine-mediated | 90 | DMSO, 100°C, 0.5 h | |
| Sulfonation | HO oxidation | 85 | CHCl, 24 h | |
| Amide coupling | Schotten-Baumann reaction | 92 | Pyridine, 0°C to RT |
Challenges and Optimization Strategies
-
Regioselectivity in cyclization : Solvent polarity and catalyst choice (e.g., iodine vs. bromine) influence ring formation .
-
Stereochemical control : The (E)-configuration may require chiral auxiliaries or low-temperature conditions, though current literature lacks explicit guidance.
-
Purification : Chromatography remains indispensable for isolating nitrobenzamide derivatives due to their polar nature .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of this compound likely involves a multi-step approach, including:
- Core formation : Construction of the tetrahydrothieno[3,4-d]thiazole-dioxide scaffold via cyclization reactions under controlled conditions (e.g., reflux in acetonitrile or DMF) .
- Amide coupling : Reaction of the intermediate thiazole amine with 3-nitrobenzoyl chloride in pyridine or using coupling agents like EDC/HOBT .
- Key parameters : Optimize reaction time, temperature (e.g., 70–90°C), and solvent polarity to enhance yield. TLC and HPLC are critical for monitoring progress .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .
Table 1 : Representative Yields and Conditions for Analogous Syntheses
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetonitrile | None | 75–85 | |
| Amide coupling | Pyridine | DMAP | 60–70 | |
| Purification | Ethyl acetate | Silica gel | >95 purity |
Q. How should researchers characterize the structural and chemical properties of this compound?
Essential characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), nitrobenzamide (δ 8.1–8.5 ppm for aromatic protons), and thiazole-dioxide moieties .
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₆N₃O₆S₂).
- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the imine bond .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating its biological activity?
- Target identification : Screen against kinase or enzyme libraries (e.g., tyrosine kinases, phosphodiesterases) due to structural similarity to bioactive thiazole derivatives .
- In vitro assays :
-
Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
-
Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Mechanistic studies : Use fluorescence polarization or SPR to assess binding affinity to target proteins .
Table 2 : Example Bioactivity Data for Structural Analogs
Compound Class Target IC₅₀ (μM) Reference Benzo[d]thiazole EGFR kinase 0.8–1.2 Thienopyrazole PDE4 inhibitor 2.5–3.5
Q. How can researchers resolve contradictions in spectral or bioactivity data?
- Spectral discrepancies :
- Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Re-examine synthetic intermediates for regioisomeric impurities (e.g., via 2D NMR) .
- Bioactivity variability :
- Validate assay conditions (e.g., cell line authenticity, enzyme batch consistency).
- Perform dose-response curves in triplicate and apply statistical tests (e.g., ANOVA) .
Q. What computational approaches support mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or receptors .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using CoMFA or HQSAR .
Q. What strategies are effective for stabilizing reactive intermediates during synthesis?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl or amine groups in multi-step syntheses .
- Low-temperature reactions : Conduct sensitive steps (e.g., nitro group reduction) at −78°C in THF .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates .
Methodological Notes
- Key challenges : The electron-withdrawing nitro group may hinder amide coupling; optimize using microwave-assisted synthesis .
- Safety : Nitro-containing compounds require careful handling (explosivity risk).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
